![molecular formula C27H36N4 B14312549 N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide CAS No. 111875-78-6](/img/structure/B14312549.png)
N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide is a complex organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its versatile applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide typically involves the reaction of methylenedi(4,1-phenylene) with dicyclohexanecarboximidamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate molecular interactions and pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide include:
- N,N’-(Methylenedi-4,1-phenylene)bis(4-morpholinecarboxamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperidinecarboxamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(2,2-dimethylhydrazinecarboxamide)
Uniqueness
What sets N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
111875-78-6 |
|---|---|
Formule moléculaire |
C27H36N4 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N'-[4-[[4-[[amino(cyclohexyl)methylidene]amino]phenyl]methyl]phenyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C27H36N4/c28-26(22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(29)23-9-5-2-6-10-23/h11-18,22-23H,1-10,19H2,(H2,28,30)(H2,29,31) |
Clé InChI |
OISGSHWYXJPYHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C(C4CCCCC4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



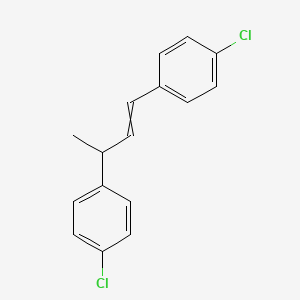
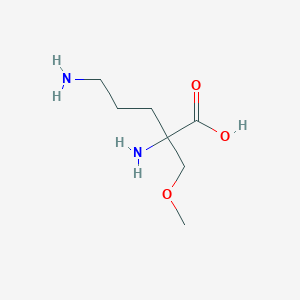
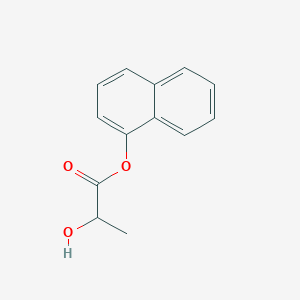
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
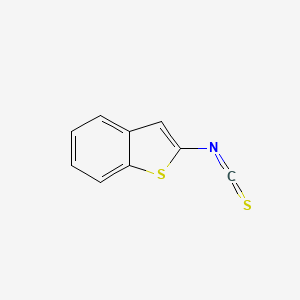
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
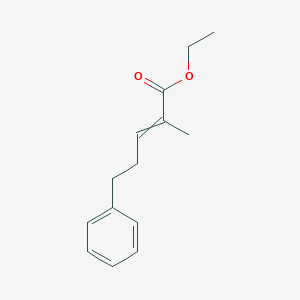
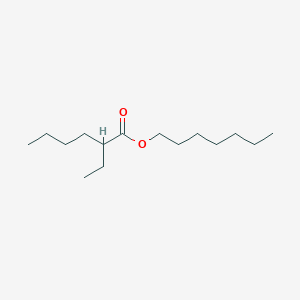
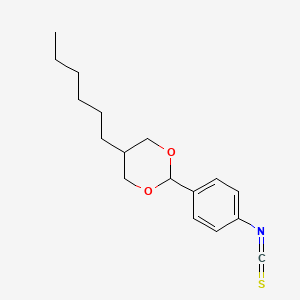
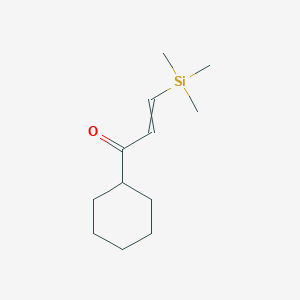

![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
